Potassium (4-(ethylthio)phenyl)trifluoroborate
Overview
Description
Potassium (4-(ethylthio)phenyl)trifluoroborate is a synthetic chemical compound, notable for its utility in various organic synthesis reactions. Structurally, it consists of a phenyl ring substituted with an ethylthio group and a trifluoroborate group, with potassium as the counterion. Its unique combination of functional groups renders it a valuable intermediate in chemical synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of potassium (4-(ethylthio)phenyl)trifluoroborate typically involves the reaction of 4-(ethylthio)phenylboronic acid with a potassium trifluoroborate salt. This is often carried out in a polar solvent under an inert atmosphere to prevent oxidation and hydrolysis. The reaction is generally conducted at room temperature or slightly elevated temperatures to ensure complete conversion.
Industrial Production Methods: On an industrial scale, the synthesis might be scaled up by employing continuous flow chemistry techniques. This allows for better control over reaction conditions, such as temperature and concentration, thus enhancing yield and purity. The use of automated reactors can also facilitate the large-scale production while maintaining high safety and efficiency standards.
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: Potassium (4-(ethylthio)phenyl)trifluoroborate can participate in nucleophilic aromatic substitution reactions due to the presence of the ethylthio group.
Cross-Coupling Reactions: It is often used in Suzuki-Miyaura cross-coupling reactions, where it reacts with aryl halides to form biaryl compounds.
Oxidation and Reduction: The ethylthio group can undergo oxidation to form sulfoxides or sulfones, while the trifluoroborate group remains relatively inert under these conditions.
Common Reagents and Conditions:
For substitution reactions , reagents like sodium hydride or butyllithium in polar aprotic solvents.
For cross-coupling reactions , palladium catalysts and bases like potassium carbonate in aqueous or alcoholic solvents.
For oxidation , oxidizing agents such as m-chloroperbenzoic acid.
Major Products:
Substitution reactions: yield substituted phenyl derivatives.
Cross-coupling reactions: produce biaryl compounds.
Oxidation reactions: form sulfoxides or sulfones.
Scientific Research Applications
Chemistry: In organic synthesis, potassium (4-(ethylthio)phenyl)trifluoroborate is extensively used in coupling reactions to form complex molecules. Its stability and reactivity make it a reliable reagent for constructing biaryl structures, which are prevalent in pharmaceuticals and agrochemicals.
Biology and Medicine: While direct biological applications may be limited, its derivatives and the molecules synthesized using it can have significant biological activities. For instance, biaryl compounds synthesized using this reagent may exhibit pharmaceutical properties such as anti-inflammatory or anticancer activities.
Industry: In the industrial sector, it serves as an intermediate in the production of various advanced materials and fine chemicals. The precision it offers in synthesis reactions is crucial for manufacturing high-purity compounds.
Mechanism of Action
The efficacy of potassium (4-(ethylthio)phenyl)trifluoroborate in reactions primarily arises from the stability of the trifluoroborate anion and the reactivity of the ethylthio group. In cross-coupling reactions, the boronate group forms a transient organopalladium complex, facilitating the transfer of the phenyl group to the electrophile. The ethylthio substituent can stabilize intermediates through electron-donating effects, thus promoting smoother reaction pathways.
Comparison with Similar Compounds
Potassium phenyltrifluoroborate: Lacks the ethylthio group, making it less versatile in reactions requiring nucleophilic substitution.
Potassium (4-methylphenyl)trifluoroborate: The methyl group provides different electronic effects compared to the ethylthio group, impacting its reactivity.
Potassium (4-(ethylsulfanyl)phenyl)trifluoroborate: Analogous compound but with a slight difference in the positioning of the sulfur moiety.
Uniqueness: Potassium (4-(ethylthio)phenyl)trifluoroborate offers a unique balance of stability and reactivity, making it particularly useful in conditions where other trifluoroborates might either be too reactive or not reactive enough. Its versatility across various types of organic reactions underscores its significance in synthetic chemistry.
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Properties
IUPAC Name |
potassium;(4-ethylsulfanylphenyl)-trifluoroboranuide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9BF3S.K/c1-2-13-8-5-3-7(4-6-8)9(10,11)12;/h3-6H,2H2,1H3;/q-1;+1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BVLNLNRSQDZWIL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-](C1=CC=C(C=C1)SCC)(F)(F)F.[K+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9BF3KS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40660127 | |
Record name | Potassium [4-(ethylsulfanyl)phenyl](trifluoro)borate(1-) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40660127 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
244.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
850623-75-5 | |
Record name | Borate(1-), [4-(ethylthio)phenyl]trifluoro-, potassium (1:1), (T-4)- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=850623-75-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Potassium [4-(ethylsulfanyl)phenyl](trifluoro)borate(1-) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40660127 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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